molecular formula C6H7N5O B032418 3-Methylguanine CAS No. 2958-98-7

3-Methylguanine

Cat. No.: B032418
CAS No.: 2958-98-7
M. Wt: 165.15 g/mol
InChI Key: XHBSBNYEHDQRCP-UHFFFAOYSA-N
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Description

3-Methylguanine is a methylated derivative of guanine, one of the four nucleobases in the nucleic acids DNA and RNA. It is characterized by the presence of a methyl group at the third position of the guanine molecule. This compound is of significant interest due to its role in DNA methylation and its implications in mutagenesis and carcinogenesis.

Mechanism of Action

Target of Action

The primary target of 3-Methylguanine is the O6-methylguanine-DNA methyltransferase (MGMT) . MGMT is a DNA repair enzyme that plays a crucial role in chemoresistance to alkylating agents . It is considered a promising target for tumor treatment .

Mode of Action

This compound interacts with its target, MGMT, through a process known as oxidative demethylation . This process requires ferrous iron and 2-oxoglutarate as cofactor and co-substrate, respectively . The interaction results in the removal of the methyl group from the guanine base, thereby reversing the damage caused by alkylation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the base excision repair (BER) pathway . This pathway is responsible for repairing small, non-helix-distorting base lesions from the genome. The action of this compound on MGMT affects this pathway, leading to the repair of alkylated and deaminated bases in DNA .

Pharmacokinetics

Related compounds like temozolomide, an alkylating agent used in chemotherapy, have been studied extensively . Temozolomide is rapidly absorbed, with a maximum concentration achieved approximately 2 hours post-dose . It displays a linear and dose-proportional increase in maximum concentration and area under the curve, with a half-life of approximately 18.7 hours . These properties support once-daily dosing .

Result of Action

The result of this compound’s action is the repair of DNA damage caused by alkylation . This repair is achieved through the demethylation of 3-methylthymine in a DNA oligonucleotide containing a single 3-methylthymine residue . Additionally, 1-methylguanine lesions introduced by chemical methylation of tRNA are efficiently removed .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of alkylating agents in the environment can lead to increased DNA damage, necessitating the action of this compound . Furthermore, intracellular conditions, such as the presence of oxidative metabolites, can also influence the action of this compound .

Biochemical Analysis

Biochemical Properties

3-Methylguanine interacts with various enzymes and proteins in biochemical reactions. One key enzyme is the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which repairs DNA damage that can cause cancer . MGMT removes the methyl group from the O6 position of guanine, restoring the original guanine molecule . This interaction is crucial for maintaining genomic stability and preventing mutations .

Cellular Effects

The presence of this compound in DNA can have significant effects on cellular processes. If not repaired, this modified base can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations . These mutations can disrupt normal cell function, alter gene expression, and potentially lead to the development of cancer .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the MGMT enzyme. This reaction restores the original guanine molecule and prevents the mispairing that can lead to mutations .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can lead to cumulative DNA damage if not efficiently repaired. The stability and degradation of this compound depend on the efficiency of the MGMT repair system . Long-term effects on cellular function can include genomic instability and increased mutation rates .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses can lead to increased DNA damage and mutation rates, potentially resulting in toxic or adverse effects

Metabolic Pathways

This compound is involved in the DNA repair pathway mediated by MGMT . This pathway is crucial for maintaining genomic stability and preventing mutations. The activity of MGMT can also be influenced by other factors, such as the availability of the cofactor S-adenosylmethionine .

Subcellular Localization

As a component of DNA and RNA, this compound is likely to be found in the nucleus and cytoplasm of cells, wherever nucleic acids are present. Its presence can affect the activity and function of these nucleic acids, potentially leading to changes in gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylguanine can be synthesized through the methylation of guanine. One common method involves the reaction of guanine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:

  • Guanine is dissolved in a suitable solvent like dimethyl sulfoxide (DMSO).
  • A base such as sodium hydroxide is added to deprotonate the guanine.
  • Methyl iodide or dimethyl sulfate is then added to introduce the methyl group at the third position of the guanine molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale methylation reactions using automated reactors.
  • Purification steps such as crystallization or chromatography to isolate the desired product.
  • Quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Methylguanine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert it back to guanine.

    Substitution: The methyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of this compound.

    Reduction Products: Guanine.

    Substitution Products: Compounds with different functional groups replacing the methyl group.

Scientific Research Applications

3-Methylguanine has several applications in scientific research:

    Chemistry: It is used as a model compound to study methylation and demethylation reactions.

    Biology: It serves as a biomarker for DNA damage and repair mechanisms.

    Medicine: Research on this compound helps in understanding the mechanisms of mutagenesis and carcinogenesis, contributing to cancer research.

    Industry: It is used in the development of pharmaceuticals and diagnostic tools.

Comparison with Similar Compounds

    7-Methylguanine: Another methylated derivative of guanine, but with the methyl group at the seventh position.

    O6-Methylguanine: Methylated at the sixth position, known for its role in mutagenesis and carcinogenesis.

    8-Hydroxy-7-methylguanine: A hydroxylated and methylated derivative of guanine.

Comparison:

    Uniqueness: 3-Methylguanine is unique due to its specific methylation at the third position, which affects its chemical properties and biological interactions differently compared to other methylated guanines.

    Biological Impact: While all these compounds can cause mutations, the position of the methyl group influences the type and frequency of mutations. For example, O6-Methylguanine is more commonly associated with direct mutagenesis leading to cancer.

Properties

IUPAC Name

2-amino-3-methyl-7H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-11-4-3(8-2-9-4)5(12)10-6(11)7/h2H,1H3,(H,8,9)(H2,7,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBSBNYEHDQRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N=C1N)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183755
Record name 3-Methylguanine
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methylguanine
Source Human Metabolome Database (HMDB)
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CAS No.

2958-98-7
Record name 2-Amino-3,9-dihydro-3-methyl-6H-purin-6-one
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Record name 3-Methylguanine
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Record name 3-Methylguanine
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Record name 3-Methylguanine
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Record name 2-amino-3,7-dihydro-3-methyl-6H-purin-6-one
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Record name 3-METHYLGUANINE
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Record name 3-Methylguanine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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